2-(3-Methoxyphenyl)sulfanylpyrimidine
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Overview
Description
2-(3-Methoxyphenyl)sulfanylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 3-methoxyphenyl group and a sulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)sulfanylpyrimidine typically involves the reaction of 3-methoxyphenylthiol with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)sulfanylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, particularly with electrophiles.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
Nucleophilic Substitution: Alkylated derivatives.
Oxidation: Sulfoxides and sulfones.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-(3-Methoxyphenyl)sulfanylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Bioconjugation: Used in the development of bioconjugates for protein labeling and imaging.
Materials Science: Investigated for its properties in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)sulfanylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)thio-1H-benzimidazole
- 2-(3-Methoxyphenyl)thio-1H-pyrrole
- 2-(3-Methoxyphenyl)thio-1H-imidazole
Uniqueness
2-(3-Methoxyphenyl)sulfanylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of electronic properties and steric effects, making it a valuable scaffold in drug design and materials science .
Properties
CAS No. |
646511-13-9 |
---|---|
Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)sulfanylpyrimidine |
InChI |
InChI=1S/C11H10N2OS/c1-14-9-4-2-5-10(8-9)15-11-12-6-3-7-13-11/h2-8H,1H3 |
InChI Key |
WYUCZDNFDCZTHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC=CC=N2 |
Origin of Product |
United States |
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